((4-Iodophenyl)ethynyl)trimethylsilane

Catalog No.
S730598
CAS No.
134856-58-9
M.F
C11H13ISi
M. Wt
300.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((4-Iodophenyl)ethynyl)trimethylsilane

CAS Number

134856-58-9

Product Name

((4-Iodophenyl)ethynyl)trimethylsilane

IUPAC Name

2-(4-iodophenyl)ethynyl-trimethylsilane

Molecular Formula

C11H13ISi

Molecular Weight

300.21 g/mol

InChI

InChI=1S/C11H13ISi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,1-3H3

InChI Key

WOOFAKCCTQIPLK-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)I

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)I

((4-Iodophenyl)ethynyl)trimethylsilane is an organosilicon compound characterized by the presence of a phenyl group substituted with iodine and an ethynyl group, along with three trimethylsilyl groups. Its molecular formula is C11H13ISiC_{11}H_{13}ISi, and it has a molecular weight of approximately 284.3 g/mol. This compound is notable for its unique structural features, which include a strong carbon-silicon bond and the presence of iodine, making it a valuable intermediate in various chemical syntheses and applications.

, particularly in cross-coupling processes such as the Sonogashira reaction. This reaction allows for the formation of carbon-carbon bonds, which are essential in synthesizing complex organic molecules. For instance, it can react with terminal alkynes in the presence of palladium catalysts to yield extended conjugated systems .

Additionally, this compound can undergo desilylation reactions, where the trimethylsilyl groups are removed to expose reactive sites for further functionalization .

((4-Iodophenyl)ethynyl)trimethylsilane finds its applications primarily in organic synthesis. It serves as a versatile building block for:

  • Molecular wires: Used in constructing conjugated systems for electronic applications.
  • Pharmaceutical intermediates: Potentially utilized in synthesizing biologically active compounds.
  • Material science: Employed in developing new materials with specific electronic or optical properties.

Several compounds share structural similarities with ((4-Iodophenyl)ethynyl)trimethylsilane. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
4-IodophenylethynyltrimethylsilaneContains iodine and ethynyl groupStrong carbon-silicon bond
4-BromophenylethynyltrimethylsilaneContains bromine instead of iodineDifferent halogen may affect reactivity
4-MethylphenylethynyltrimethylsilaneMethyl group instead of halogenLess electronegative than iodine
PhenylethynyltrimethylsilaneLacks halogen substitutionSimpler structure without halogen effects

The presence of iodine in ((4-Iodophenyl)ethynyl)trimethylsilane provides distinct reactivity patterns compared to its brominated or methylated counterparts, making it particularly useful in specific synthetic pathways.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15
Farha et al. De novo synthesis of a metal-organic framework material featuring ultrahigh surface area and gas storage capacities. Nature Chemistry, doi: 10.1038/nchem.834, published online 12 September 2010 http://www.nature.com/nchem
Lee & Morandi. Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides. Nature Chemistry, doi: 10.1038/s41557-018-0078-8, published online 6 August 2018

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